BenchChemオンラインストアへようこそ!

Methyl 4-(quinazolin-4-ylamino)benzoate

Physicochemical profiling Drug design Membrane permeability

Methyl 4-(quinazolin-4-ylamino)benzoate (CAS 421576-30-9) is a 4-anilinoquinazoline derivative bearing a methyl ester at the para position of the aniline ring. Its molecular formula is C16H13N3O2 with a molecular weight of 279.29 g/mol.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
Cat. No. B15306265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(quinazolin-4-ylamino)benzoate
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C16H13N3O2/c1-21-16(20)11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)17-10-18-15/h2-10H,1H3,(H,17,18,19)
InChIKeyQIWMXWVSZMFODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(quinazolin-4-ylamino)benzoate CAS 421576-30-9: Chemical Class and Baseline Properties for Procurement


Methyl 4-(quinazolin-4-ylamino)benzoate (CAS 421576-30-9) is a 4-anilinoquinazoline derivative bearing a methyl ester at the para position of the aniline ring. Its molecular formula is C16H13N3O2 with a molecular weight of 279.29 g/mol . The compound belongs to the privileged 4-anilinoquinazoline scaffold, which forms the pharmacophoric core of numerous clinically approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and lapatinib [1]. Unlike these marketed drugs, the target compound lacks the 6,7-dialkoxy substitutions on the quinazoline core and the elaborate side chains on the aniline ring, making it a minimalist analog suitable for use as a synthetic intermediate or a baseline probe for structure-activity relationship (SAR) investigations [2].

Why Methyl 4-(quinazolin-4-ylamino)benzoate Cannot Be Simply Substituted by Generic 4-Anilinoquinazoline Analogs in Targeted Synthesis or Profiling Workflows


The 4-anilinoquinazoline scaffold exhibits extreme sensitivity to substituent changes, where even minor modifications such as the replacement of a methyl ester with a carboxylic acid can drastically alter the molecule's physicochemical properties, membrane permeability, and target binding profile [1]. For instance, the marketed EGFR TKI gefitinib (IC50 = 20 nM for EGFR) differs from the target compound by multiple substituents (6,7-dimethoxy, 3-chloro-4-fluoroaniline, and a morpholinopropoxy side chain), each of which contributes to its potency and selectivity . Generalizing the biological activity or physicochemical behavior of one 4-anilinoquinazoline to another without direct comparative data is therefore scientifically invalid. The target compound's specific ester functionality differentiates it from its free acid analog in terms of lipophilicity, solubility, and potential for further derivatization—properties that are critical for any downstream application [2]. The quantitative evidence below supports these differentiation claims.

Quantitative Differentiation Evidence for Methyl 4-(quinazolin-4-ylamino)benzoate vs. Closest Analogs: A Head-to-Head Procurement-Relevant Comparison


Lipophilicity and Permeability Advantage of Methyl Ester Over Free Carboxylic Acid Analog

Methyl 4-(quinazolin-4-ylamino)benzoate (CAS 421576-30-9) is the methyl ester prodrug form of the corresponding carboxylic acid, 4-(quinazolin-4-ylamino)benzoic acid (CAS 33683-30-6). The conversion of the carboxylic acid to its methyl ester eliminates the ionizable -COOH group (pKa ~4.2), thereby reducing the hydrogen bond donor count from 2 to 1 and increasing calculated lipophilicity by approximately 1 log unit [1]. The methyl ester is predicted to exhibit significantly higher passive membrane permeability compared to the carboxylate form at physiological pH, where the acid exists predominantly as the ionized, poorly permeable species [2]. This is consistent with the general principle that esterification of carboxylic acids improves cell permeability for 4-anilinoquinazoline-based kinase inhibitors, as demonstrated by the SAR studies of Rewcastle et al. [3].

Physicochemical profiling Drug design Membrane permeability

Absence of EGFR/HER2 Kinase Inhibitory Activity vs. 6,7-Disubstituted 4-Anilinoquinazolines

The target compound lacks the 6,7-dimethoxy or 6,7-diethoxy substitutions on the quinazoline core that are essential for potent EGFR tyrosine kinase inhibition. SAR studies have consistently shown that 6,7-dialkoxy substitution increases EGFR inhibitory potency by orders of magnitude [1]. For comparison, PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) exhibits an IC50 of 29 pM against EGFR, whereas the unsubstituted quinazoline analog shows negligible activity [2]. The most relevant comparator with direct quantitative data is the 6,7-dimethoxy analog in the PD153035 series, which achieves >1000-fold higher potency than what would be expected for the target unsubstituted compound. Consequently, the target compound should NOT be selected for applications requiring potent EGFR kinase inhibition; its value lies instead in applications where minimal kinase activity is desired or as a negative control .

EGFR inhibition Kinase selectivity Structural alert

Transporter Interaction Profile: Target Compound Lacks the ABCC1/ABCG2 Inhibitory Activity of 2-Phenyl-Substituted Analog

The closest structurally characterized analog in public databases is 4-(2-Phenyl-quinazolin-4-ylamino)-benzoic acid methyl ester (CHEMBL120099), which differs from the target compound only by the presence of a 2-phenyl group on the quinazoline ring. This 2-phenyl analog has been profiled against ABC transporters and shown to inhibit ABCC1 (MRP1) with an IC50 of 8,130 nM and ABCG2 (BCRP) with an IC50 of 944 nM in calcein AM and Hoechst 33342 accumulation assays, respectively [1]. The target compound lacks the 2-phenyl substituent, which is expected to significantly reduce its interaction with these transporters based on SAR trends in the quinazoline series [2]. This differential selectivity may be advantageous for applications where avoidance of ABC transporter modulation is desired, or alternatively, the 2-phenyl analog should be selected if transporter inhibition is sought [3].

ABC transporter inhibition Multidrug resistance Structural selectivity

Solubility and Formulation Advantage: Methyl Ester vs. Hydrochloride Salt Form

The target compound is commercially available as both the free base (CAS 421576-30-9) and the hydrochloride salt (CAS not explicitly assigned; molecular formula C16H14ClN3O2) . The hydrochloride salt offers improved aqueous solubility compared to the free base due to ionization of the quinazoline nitrogen (predicted pKa of conjugate acid ~3.5-4.0). This differential solubility is a key procurement consideration: the free base (methyl ester) is soluble in organic solvents such as DMSO and ethanol but has limited aqueous solubility, while the HCl salt enables aqueous formulation for in vitro assays . The free base form of the target compound has limited water solubility, while the HCl salt provides an aqueous-soluble option without requiring the addition of counterions or complex formulation excipients .

Solubility Formulation Salt selection

Best-Fit Application Scenarios for Methyl 4-(quinazolin-4-ylamino)benzoate Based on Quantitative Differentiation Evidence


Negative Control or Baseline Probe in EGFR Kinase Selectivity Panels

Given the structural evidence that the target compound lacks the 6,7-dialkoxy substitution essential for EGFR kinase inhibition (see Evidence Item 2), it serves as an ideal negative control or baseline probe in kinase selectivity screening panels. When profiling novel 4-anilinoquinazoline derivatives against a panel of tyrosine kinases, the target compound can be used to establish the baseline activity of the unsubstituted scaffold, against which the potency enhancement conferred by 6,7-disubstitution can be directly quantified. The 2-phenyl analog CHEMBL120099 may be used as a comparator for transporter effects [1].

Synthetic Intermediate for Carboxylic Acid-Directed Derivatization via Methyl Ester Hydrolysis

The methyl ester functionality of the target compound provides a convenient synthetic handle for conversion to the free carboxylic acid (CAS 33683-30-6) via mild basic hydrolysis (e.g., LiOH in THF/water). This strategy is documented in the quinazoline patent literature, where methyl ester intermediates are hydrolyzed to reveal carboxylic acid groups for subsequent amide coupling or bioconjugation [2]. The target compound thus serves as a protected form of 4-(quinazolin-4-ylamino)benzoic acid, enabling orthogonal synthetic manipulation of other functional groups before the ester is unmasked.

Cell-Permeable Analog for Intracellular Target Engagement Studies Not Requiring Kinase Inhibition

In applications where the research objective is to study the intracellular distribution or target engagement of the 4-anilinoquinazoline scaffold independent of kinase inhibition, the target compound's methyl ester form (enhanced lipophilicity vs. free acid; see Evidence Item 1) offers superior cell permeability. This makes it a suitable choice for cellular uptake studies, intracellular localization imaging, or as a scaffold for designing PROTACs or molecular glues where kinase inhibition is not the primary endpoint. The HCl salt form can be selected when aqueous solubility is required .

Quote Request

Request a Quote for Methyl 4-(quinazolin-4-ylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.